molecular formula C18H14BrCl2N3O3 B12048447 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide CAS No. 477732-63-1

2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide

Cat. No.: B12048447
CAS No.: 477732-63-1
M. Wt: 471.1 g/mol
InChI Key: ARDPUCUWHBZPGE-LSHDLFTRSA-N
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Description

2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxy group, a bromobenzylidene moiety, and a hydrazino linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Allyloxy Intermediate: The initial step involves the preparation of the allyloxy intermediate through the reaction of allyl alcohol with an appropriate brominated benzaldehyde under basic conditions.

    Hydrazone Formation: The allyloxy intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Condensation Reaction: The hydrazone derivative undergoes a condensation reaction with 3,4-dichlorophenyl isocyanate to yield the final product, 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the benzylidene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, materials, or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(Allyloxy)-5-chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(2-(Allyloxy)-5-fluorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(2-(Allyloxy)-5-iodobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its bromobenzylidene moiety, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted chemical synthesis and potential biological applications.

Properties

477732-63-1

Molecular Formula

C18H14BrCl2N3O3

Molecular Weight

471.1 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C18H14BrCl2N3O3/c1-2-7-27-16-6-3-12(19)8-11(16)10-22-24-18(26)17(25)23-13-4-5-14(20)15(21)9-13/h2-6,8-10H,1,7H2,(H,23,25)(H,24,26)/b22-10+

InChI Key

ARDPUCUWHBZPGE-LSHDLFTRSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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